1,1-Difluoro-4-ethylcyclohexane
Overview
Description
1,1-Difluoro-4-ethylcyclohexane is an organic compound that belongs to the class of cycloalkanes. Cycloalkanes are saturated hydrocarbons with carbon atoms arranged in a ring structure. This compound is characterized by the presence of two fluorine atoms and an ethyl group attached to the cyclohexane ring. The molecular formula of this compound is C8H14F2.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,1-Difluoro-4-ethylcyclohexane can be synthesized through various methods, including fluorination and substitution reactions. One common method involves the use of fluorinating agents such as bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor reagent) or aminodifluorosulfinium tetrafluoroborate salts. These reagents are effective for converting alcohols to alkyl fluorides and aldehydes or ketones to gem-difluorides .
Industrial Production Methods
Industrial production of this compound typically involves large-scale fluorination processes. These processes utilize fluorinating agents under controlled conditions to ensure high yield and purity of the final product. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to achieve efficient fluorination while minimizing by-products.
Chemical Reactions Analysis
Types of Reactions
1,1-Difluoro-4-ethylcyclohexane undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Addition Reactions: The cyclohexane ring can participate in addition reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium iodide (NaI) in acetone can be used for halogen exchange reactions.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) can be employed to oxidize the compound.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used to reduce the compound.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield compounds with different halogens, while oxidation reactions can produce ketones or carboxylic acids.
Scientific Research Applications
1,1-Difluoro-4-ethylcyclohexane has various applications in scientific research, including:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in studies involving fluorinated analogs of biological molecules.
Medicine: Fluorinated compounds are often explored for their potential use in pharmaceuticals due to their unique properties.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1,1-Difluoro-4-ethylcyclohexane involves its interaction with molecular targets through its fluorine atoms and cyclohexane ring. The fluorine atoms can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and stability. The cyclohexane ring provides a rigid framework that can affect the compound’s overall conformation and behavior in chemical reactions.
Comparison with Similar Compounds
Similar Compounds
1,1-Difluorocyclohexane: Similar structure but without the ethyl group.
4-Ethylcyclohexane: Similar structure but without the fluorine atoms.
1,1-Dichloro-4-ethylcyclohexane: Similar structure with chlorine atoms instead of fluorine.
Uniqueness
1,1-Difluoro-4-ethylcyclohexane is unique due to the presence of both fluorine atoms and an ethyl group on the cyclohexane ring. This combination of substituents imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
4-ethyl-1,1-difluorocyclohexane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14F2/c1-2-7-3-5-8(9,10)6-4-7/h7H,2-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDPBWSJODBUYKA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCC(CC1)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14F2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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